molecular formula C9H6F3NO4 B13489365 3-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid

3-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid

Katalognummer: B13489365
Molekulargewicht: 249.14 g/mol
InChI-Schlüssel: XCYKVCRRDVFLOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid is an organic compound with the molecular formula C9H6F3NO4 It is characterized by the presence of a hydroxy group, a trifluoroacetamido group, and a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The trifluoroacetamido group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxy group can yield 3-keto-4-(2,2,2-trifluoroacetamido)benzoic acid.

    Reduction: Reduction of the trifluoroacetamido group can produce 3-hydroxy-4-aminobenzoic acid.

    Substitution: Substitution reactions can lead to various derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid is unique due to the presence of both the hydroxy and trifluoroacetamido groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H6F3NO4

Molekulargewicht

249.14 g/mol

IUPAC-Name

3-hydroxy-4-[(2,2,2-trifluoroacetyl)amino]benzoic acid

InChI

InChI=1S/C9H6F3NO4/c10-9(11,12)8(17)13-5-2-1-4(7(15)16)3-6(5)14/h1-3,14H,(H,13,17)(H,15,16)

InChI-Schlüssel

XCYKVCRRDVFLOE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)O)O)NC(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.